N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S2/c1-18(14,15)12-7-8-4-5-10(17-8)11(13)9-3-2-6-16-9/h2-6,12H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFJGIVRMJJJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide typically involves multi-step organic synthesis. One common route starts with the preparation of the furan-2-carbonyl chloride and thiophene-2-carbaldehyde. These intermediates are then subjected to a condensation reaction to form the furan-thiophene intermediate. This intermediate is further reacted with methanesulfonamide under basic conditions to yield the final product.
- Step 1: Preparation of Furan-2-carbonyl Chloride:
- React furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
- Reaction conditions: Reflux, inert atmosphere (e.g., nitrogen).
- Step 2: Preparation of Thiophene-2-carbaldehyde:
- Oxidize thiophene-2-methanol using an oxidizing agent such as pyridinium chlorochromate (PCC).
- Reaction conditions: Room temperature, dry solvent (e.g., dichloromethane).
- Step 3: Condensation Reaction:
- Combine furan-2-carbonyl chloride and thiophene-2-carbaldehyde in the presence of a base (e.g., triethylamine).
- Reaction conditions: Room temperature, inert atmosphere.
- Step 4: Formation of this compound:
- React the intermediate with methanesulfonamide in the presence of a base (e.g., sodium hydride).
- Reaction conditions: Room temperature, inert atmosphere.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
- Oxidation:
- The furan and thiophene rings can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
- Major products: Oxidized derivatives of the furan and thiophene rings.
- Reduction:
- The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Major products: Reduced forms of the carbonyl and sulfonamide groups.
- Substitution:
- The methanesulfonamide group can participate in nucleophilic substitution reactions.
- Common reagents: Nucleophiles such as amines or thiols.
- Major products: Substituted derivatives with new functional groups replacing the methanesulfonamide group.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have highlighted the potential of compounds similar to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide as inhibitors of viral proteases, particularly in the context of COVID-19. For instance, derivatives containing furan and thiophene structures have been identified as effective inhibitors of the SARS-CoV-2 main protease (Mpro). These compounds exhibit low cytotoxicity and potent inhibitory activity, making them promising candidates for further development in antiviral therapies .
2. Anticancer Properties
Compounds with similar structural motifs have shown potential anticancer properties. Research indicates that furan-based compounds can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways. The incorporation of thiophene enhances the biological activity due to its electron-donating characteristics, which can improve binding affinity to biological targets .
Material Science Applications
1. Conductive Polymers
This compound can be utilized in the synthesis of conductive polymers. The presence of both furan and thiophene units allows for enhanced electrical conductivity due to their conjugated systems. This property is beneficial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
2. Sensor Development
The unique chemical structure also lends itself to applications in sensor technology. Materials derived from this compound can be used to develop sensors for detecting various analytes, including gases and biomolecules. The high surface area and conductivity can enhance sensor performance, providing rapid response times and improved sensitivity .
Case Studies
Case Study 1: Antiviral Screening
A study conducted on a series of furan-thiophene derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against SARS-CoV-2 Mpro with IC50 values ranging from 1.55 μM to 10.76 μM. These findings suggest that structural modifications can lead to enhanced antiviral efficacy .
Case Study 2: Anticancer Activity
In another investigation, furan-containing compounds were tested against various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through ROS-mediated pathways. The study concluded that further optimization of the thiophene substituents could enhance anticancer activity .
Comparative Data Table
| Application Area | Compound | Activity/Property | IC50/Effectiveness |
|---|---|---|---|
| Antiviral | Furan-Thiophene Derivative | Inhibition of SARS-CoV-2 Mpro | 1.55 μM - 10.76 μM |
| Anticancer | Furan-Based Compound | Induction of Apoptosis | Significant reduction in cell viability |
| Conductive Polymers | Thiophene-Furan Polymer | Electrical Conductivity | High conductivity values |
| Sensors | Furan-Thiophene Derivative | Gas/Biomolecule Detection | Enhanced sensitivity |
Mechanism of Action
The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the methanesulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Sulfonamide Derivatives with Heterocyclic Moieties
Compound 100 (N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide)
- Structure : Contains a benzo[d]thiazole-thiophene hybrid scaffold with a furan-2-sulfonamide group.
- Key Differences: Unlike the target compound, the sulfonamide in Compound 100 is directly attached to furan rather than a methylene linker.
- Applications : Sulfonamides with fused heterocycles like benzo[d]thiazole are often explored for antimicrobial or enzyme inhibitory activity .
Compounds 4a–4m (5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides)
- Structure : Feature a furan-2-sulfonamide group linked to substituted phenyl rings via a ketone-containing chain.
- Key Differences : The target compound lacks the ketone bridge and phenyl substituents but includes a thiophene-furan-carbonyl system. The phenyl groups in 4a–4m likely enhance lipophilicity, affecting membrane permeability in antimicrobial applications .
Methanesulfonamide Derivatives with Aromatic Substituents
Compound 7 (N-(3-chlorophenyl)-N-((5-(difluoromethyloxadiazol-2-yl)pyridin-2-yl)methyl)methanesulfonamide)
- Structure : Contains a pyridine core with difluoromethyloxadiazole and chlorophenyl groups.
- Key Differences : The difluoromethyloxadiazole group in Compound 7 introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the furan-carbonyl group in the target compound. This could influence inhibitory potency in enzyme-targeted therapies .
Compound from (N-(5-(((5-bromo-2-methylphenyl)methoxy)methyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide)
- Structure : A pyrimidine-based methanesulfonamide with bromo and fluorophenyl substituents.
- The target compound’s thiophene-furan system offers conjugated π-electrons, which could enhance charge transfer properties .
Crystal Structure and Conformational Stability
N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide ()
- Structural Insights : Single-crystal X-ray data (R factor = 0.065) reveal a planar pyrimidine ring with sulfonamide groups adopting specific dihedral angles for optimal hydrogen bonding.
- Comparison: The target compound’s conformational stability may differ due to the flexibility of the methylene linker and the non-planar thiophene-furan system. Such differences could impact solid-state packing and solubility .
Organometallic Sulfonamides
Ferrocene-based Sulfonamides ()
- Structure : Examples include N,N-dimethyl-2-(phenylsulfonyl)ferrocenesulfonamide, which incorporates a ferrocene moiety.
- Key Differences : The ferrocene group introduces redox activity and increased steric bulk, enabling applications in catalysis or electrochemical sensing. The target compound lacks metallic centers, prioritizing simpler synthetic routes and reduced toxicity .
Biological Activity
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a furan ring, a thiophene moiety, and a sulfonamide group. This structural complexity allows for diverse interactions with biological targets, which is crucial for its medicinal applications.
Molecular Structure
The molecular formula can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 268.30 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The sulfonamide group is known to exhibit inhibitory effects on certain enzymes, particularly those involved in metabolic pathways.
Enzyme Inhibition
Studies have shown that compounds containing sulfonamide groups can inhibit carbonic anhydrase and other enzymes critical for cellular metabolism. This inhibition can lead to various pharmacological effects, including anti-inflammatory and antidiabetic activities.
Therapeutic Applications
- Antidiabetic Activity : Research indicates that related compounds have demonstrated improvements in insulin sensitivity and glucose tolerance in diabetic models . For instance, modifications of similar structures have shown potential in enhancing insulin signaling pathways.
- Antimicrobial Properties : The presence of furan and thiophene rings has been associated with antimicrobial activities. Compounds with similar structures have been tested against various bacterial strains, showing promising results .
- Cancer Research : Some studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .
Case Studies
Several studies have explored the biological effects of sulfonamide-containing compounds:
- Study 1 : A derivative similar to this compound was evaluated for its effects on glucose metabolism in diabetic rats. Results indicated a significant reduction in blood glucose levels and improved insulin sensitivity .
- Study 2 : Another study focused on the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
